molecular formula C17H16FN5O2S B12155687 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B12155687
M. Wt: 373.4 g/mol
InChI Key: XMIGOHVQDPJZSH-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a 1,2,4-triazole derivative featuring a 3-methoxyphenyl substituent at position 5 of the triazole ring and a 4-fluorophenylacetamide group linked via a sulfanyl bridge. The methoxy group at the meta position of the phenyl ring and the para-fluorine on the acetamide moiety are critical for modulating electronic and steric effects, influencing both physicochemical properties and target interactions.

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-4-2-3-11(9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-7-5-12(18)6-8-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

XMIGOHVQDPJZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group play crucial roles in binding to these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents on the triazole ring (position 5) and the arylacetamide moiety. Below is a comparative analysis:

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group (electron-donating) may favor anti-exudative activity by stabilizing charge interactions in inflammatory pathways . In contrast, electron-withdrawing groups (e.g., nitro in AM31) enhance binding to enzymes like reverse transcriptase .
  • Fluorine Positioning : The 4-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to meta-fluorine analogs (e.g., : 3-fluorophenyl), which may exhibit reduced steric compatibility .
Table 2: Physicochemical Properties of Selected Analogs
Compound Name/ID Melting Point (°C) Yield (%) Spectral Data (IR, NMR) Consistency
Compound 15 207.6–208.5 45 Confirmed (C=O at 1669 cm⁻¹, δ 7.2–8.1 ppm)
Compound 17 238.1–239.0 52 Confirmed (C=N at 1537 cm⁻¹, δ 2.3 ppm for CH3)
Target Compound Not reported Not reported Inferred similarity to analogs (C-S stretch ~680 cm⁻¹ ).
  • Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(4-fluorophenyl)chloroacetamide, analogous to methods in . Yields for similar compounds range from 45–57% .

Biological Activity

The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Basic Information

PropertyValue
Chemical Formula C₁₁H₁₂N₄O₃S
Molecular Weight 280.31 g/mol
CAS Number 305336-66-7
IUPAC Name 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Appearance Powder

Structural Characteristics

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the sulfanyl group and the acetamide moiety enhances its potential as a pharmacologically active agent.

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit potent antifungal properties. For example, compounds with similar structures have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger with Minimum Inhibitory Concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL . The specific compound under review may also share this antifungal potential due to its structural similarities.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been documented extensively. Compounds exhibiting similar functionalities have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, some triazole derivatives have shown MIC values as low as 0.125 μg/mL against resistant strains . This suggests that the compound may also possess notable antibacterial properties.

Anticancer Potential

The anticancer activity of triazole derivatives has been explored through various studies. A notable investigation involved screening compounds against the NCI-60 human tumor cell lines, revealing moderate cytostatic activity in certain cell lines . The compound's ability to inhibit cancer cell growth could be attributed to its interaction with cellular targets involved in proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in substituents on the triazole ring or the acetamide group can significantly influence their pharmacological profiles. For example:

  • Amino Substituents : The presence of amino groups enhances solubility and bioactivity.
  • Fluorine Substitution : The introduction of fluorine atoms can improve metabolic stability and increase binding affinity to target proteins.

Study on Antifungal Activity

In a comparative study, a series of triazole derivatives were synthesized and tested for antifungal activity against Gibberella species. The results indicated that certain compounds exhibited higher activity than established antifungal agents like ketoconazole . This highlights the potential of new triazole derivatives in treating resistant fungal infections.

Antibacterial Screening

Another study focused on the antibacterial properties of 1,2,4-triazole derivatives against multidrug-resistant pathogens. Compounds similar to the one discussed showed promising results with MIC values significantly lower than traditional antibiotics . This positions them as potential candidates for further development in antibiotic therapy.

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